N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-2-3-13-21(18,19)17-14-16(9-11-20-12-10-16)15-7-5-4-6-8-15/h4-8,17H,2-3,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZMUZWZFVRXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation of 4-Phenyloxan-4-ylmethanol
The hydroxyl group of 4-phenyloxan-4-ylmethanol is converted to a mesylate (methanesulfonate ester) using methanesulfonyl chloride (mesyl chloride) in dichloromethane (DCM) at 0–−10°C. Triethylamine acts as a base to neutralize HCl byproducts, ensuring a pH-stable environment. The reaction typically completes within 15–30 minutes, yielding a mesylate intermediate with >95% purity.
Key Conditions :
- Solvent: Dichloromethane
- Temperature: 0–−10°C
- Base: Triethylamine (1.5 equivalents)
- Reaction Time: 15–30 minutes
Sulfonamide Coupling
The mesylate intermediate reacts with butane-1-sulfonamide in dimethylformamide (DMF) at 80–100°C for 12–24 hours under inert atmosphere. The nucleophilic nitrogen of the sulfonamide displaces the mesylate group, forming the C–N bond.
Optimization Insights :
- Higher temperatures (>80°C) improve reaction rates but risk decomposition.
- DMF enhances solubility of both reactants, favoring bimolecular substitution.
- Yields range from 65–75% after purification.
Direct Sulfonamidation Using Sulfonyl Chlorides
An alternative single-step approach involves reacting 4-phenyloxan-4-ylmethylamine with butane-1-sulfonyl chloride. This method bypasses mesylation but requires stringent moisture control.
Reaction Mechanism
Butane-1-sulfonyl chloride reacts with the primary amine group of 4-phenyloxan-4-ylmethylamine in a polar aprotic solvent (e.g., tetrahydrofuran). Triethylamine or sodium carbonate is used to scavenge HCl.
Critical Parameters :
Challenges and Mitigation
- Hydrolysis Risk : Sulfonyl chlorides are moisture-sensitive. Anhydrous conditions and low temperatures minimize side reactions.
- Byproduct Formation : Excess base can deprotonate the amine, reducing reactivity. Stoichiometric base usage is critical.
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Substitution | Direct Sulfonamidation |
|---|---|---|
| Steps | 2 | 1 |
| Yield | 65–75% | 60–70% |
| Purity | >95% | 85–90% |
| Key Advantage | High selectivity | Fewer steps |
| Key Limitation | Longer reaction time | Moisture sensitivity |
Purification and Characterization
Purification Techniques
Analytical Characterization
Industrial-Scale Considerations
Continuous Flow Synthesis
Mesylation and sulfonamide coupling can be integrated into continuous flow reactors to enhance throughput. Microreactors minimize thermal gradients, improving yield consistency.
Solvent Recovery
DMF and DCM are recycled via distillation, reducing environmental impact and production costs.
Emerging Methodologies
Enzymatic Sulfonamide Formation
Recent studies explore lipase-catalyzed coupling of sulfonyl chlorides and amines in non-aqueous media, though yields remain suboptimal (<50%).
Photocatalytic Activation
Visible-light-mediated reactions using eosin Y as a photocatalyst show promise for milder conditions but require further optimization.
Chemical Reactions Analysis
N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new sulfonamide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like triethylamine. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential as a biochemical probe, helping researchers understand biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Substituent Variations and Physicochemical Properties
The table below compares N-[(4-Phenyloxan-4-yl)methyl]butane-1-sulfonamide with structurally related sulfonamides from the evidence:
Key Observations:
Synthetic Accessibility : Yields for analogous sulfonamides vary widely (27–73%), suggesting that the target compound’s synthesis may require optimization for sterically demanding groups .
Spectral Signatures : The SO₂NH proton in sulfonamides typically appears as a singlet or triplet between δ 8.15–10.12 ppm, while SO₂CH₂ groups resonate near δ 4.56 ppm .
Structural and Functional Divergence
- Electron-Withdrawing Groups : Compounds like P-18 and P-1 incorporate trifluoromethoxy or trifluoroethyl groups, which enhance metabolic stability and lipophilicity compared to the target compound’s oxane ring .
- Chiral Centers : The 4-methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide () highlights the role of stereochemistry in sulfonamide activity, suggesting that the target compound’s tetrahedral oxane ring may introduce chirality, necessitating enantioselective synthesis .
Biological Activity
N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, drawing on various studies and findings.
Chemical Structure and Properties
This compound can be characterized by its sulfonamide functional group, which is crucial for its biological activity. The presence of the phenyloxan moiety enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound include:
- Antibacterial Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Table 1: Biological Activities of Related Sulfonamides
| Compound Name | Activity Type | Target Bacteria/Enzyme | IC50 Value (μg/mL) |
|---|---|---|---|
| N-(4-Bromo-phenyl)-5-(5-cyclohexyl... | Anti-inflammatory | Not specified | 110 |
| Compound 7l | Antibacterial | Salmonella typhi | Moderate |
| Compound 5e | Anti-diabetic | Not specified | Not reported |
| N-(4-phenyloxan-4-yl)methylbutane... | AChE Inhibitor | Acetylcholinesterase | Not reported |
Case Study 1: Antibacterial Screening
In a comprehensive study, various sulfonamide derivatives were synthesized and screened for antibacterial activity. The results indicated that this compound displayed promising activity against Bacillus subtilis, suggesting its potential as an alternative antibacterial agent .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of sulfonamides on urease and AChE. The findings revealed that certain derivatives, including those structurally similar to this compound, exhibited significant inhibition, which could be beneficial in treating conditions related to excessive urea production and neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for preparing N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling the oxane-phenyl moiety with a sulfonamide precursor. Key steps include:
- Nucleophilic substitution : Reacting 4-phenyloxane-4-methanamine with butane-1-sulfonyl chloride under inert conditions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Enhances sulfonylation kinetics |
| Temperature | 0–5°C | Reduces hydrolysis byproducts |
| Reaction Time | 12–18 hours | Ensures complete conversion |
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .
- NMR spectroscopy : Assign protons (¹H-NMR) and carbons (¹³C-NMR) to confirm regiochemistry.
- Key signals :
- δ 1.5–2.0 ppm (butane chain CH₂ groups).
- δ 3.8–4.2 ppm (oxane methylene and sulfonamide NH).
- Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
Q. What physicochemical properties are critical for handling this compound in biological assays?
- Methodological Answer :
- Solubility : Assess in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) for in vitro studies.
- LogP : Estimated via HPLC (C18 column) to predict membrane permeability.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify storage conditions .
Advanced Research Questions
Q. How does the sulfonamide group in this compound influence its biological activity, and what mechanisms are hypothesized?
- Methodological Answer : The sulfonamide moiety acts as a bioisostere for carboxylates, enhancing target binding via:
- Hydrogen bonding : Sulfonyl oxygen interacts with enzymatic active sites.
- Electrostatic effects : Stabilizes interactions with cationic residues (e.g., lysine/arginine).
- Structural analogs : Compare activity with carboxamide or phosphonate derivatives to validate mechanism .
Q. What computational strategies are employed to model the binding affinity of this compound with putative protein targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., with JAK1 or bacterial dihydropteroate synthase).
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR models : Corrogate substituent effects (e.g., oxane phenyl vs. pyridine) on inhibitory potency .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Core modifications : Replace oxane with piperidine or tetrahydropyran to alter steric bulk.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability.
- In vitro testing : Screen derivatives against off-target kinases or transporters to assess selectivity .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
